![molecular formula C19H18 B14515936 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene CAS No. 62907-52-2](/img/structure/B14515936.png)
3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,2-diphenylbicyclo[310]hex-2-ene is a bicyclic compound characterized by its unique structure, which includes a bicyclo[310]hexane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the [2+2] cycloaddition reaction, where a diene and an alkene react under photochemical conditions to form the bicyclic structure . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Applications De Recherche Scientifique
3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its unique structural features.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Thujene: A bicyclic compound with a similar [3.1.0]hexane structure but different substituents.
β-Thujene: Another bicyclic compound with structural similarities but distinct functional groups.
Dehydrosabinene: A related compound with a bicyclic framework and different chemical properties.
Uniqueness
3-Methyl-1,2-diphenylbicyclo[310]hex-2-ene is unique due to its specific substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
62907-52-2 |
|---|---|
Formule moléculaire |
C19H18 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
3-methyl-1,2-diphenylbicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C19H18/c1-14-12-17-13-19(17,16-10-6-3-7-11-16)18(14)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3 |
Clé InChI |
OAPSKGCIARYFHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2(CC2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-Chloro-2-(chloromethyl)propyl]-4-methoxybenzene](/img/structure/B14515853.png)
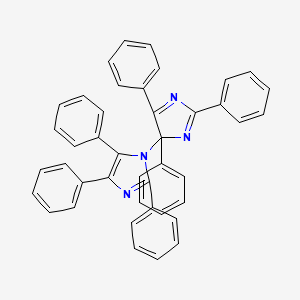
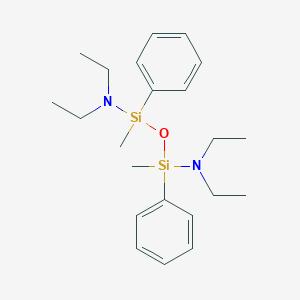
![3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one](/img/structure/B14515861.png)
![4-Chloro-N-[2-(3,4-dimethoxyphenoxy)ethyl]benzamide](/img/structure/B14515866.png)
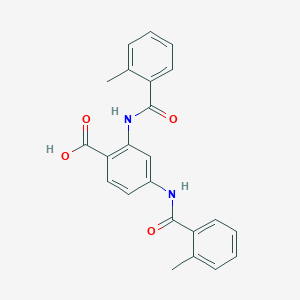
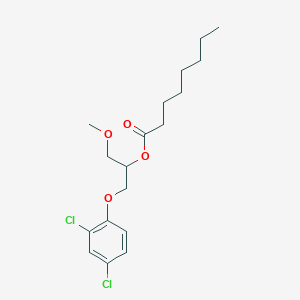
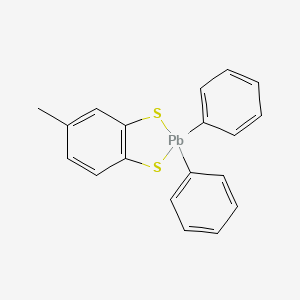
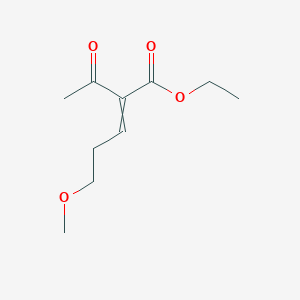
![2-[(2-Chloro-6-methylpyridin-3-yl)oxy]propanoic acid](/img/structure/B14515885.png)

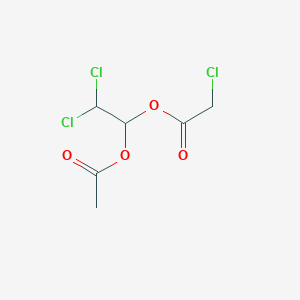
![Bis(2-ethylhexyl) [1-(propylamino)butyl]phosphonate](/img/structure/B14515895.png)
![Oxiranemethanol, 3-[2-(3,3-dimethyloxiranyl)ethyl]-3-methyl-](/img/structure/B14515903.png)
